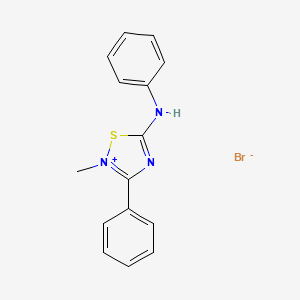

2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide

Description

2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide is a cationic heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with methyl (position 2), phenyl (position 3), and phenylamino (position 5) groups, paired with a bromide counterion. This structure combines aromaticity, electron-rich substituents, and a charged sulfur-containing ring system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-methyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-18-14(12-8-4-2-5-9-12)17-15(19-18)16-13-10-6-3-7-11-13;/h2-11H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLSPCXUPCTKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide is a compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. In a study evaluating various mesoionic compounds similar to this compound, the compounds demonstrated cytotoxic effects against human T-cell lymphotropic virus type 1 (HTLV-1) infected cell lines (MT2 and C91) with IC50 values ranging from 1.51 to 7.70 μM . This suggests a promising potential for these compounds as chemotherapy agents.

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | MT2 | 1.51 |

| 5b | C91 | 7.70 |

| 5c | Jurkat | Not reported |

| 5d | Non-infected | Not reported |

The mechanism underlying the anticancer activity of these compounds involves inducing apoptotic cell death. In vitro studies have shown that treatment with these thiadiazole derivatives leads to significant apoptosis in cancer cells . Flow cytometry analyses further confirmed that certain derivatives could block the cell cycle at the sub-G1 phase, indicating effective induction of apoptosis .

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess notable antimicrobial properties. In studies involving various bacterial strains, certain compounds exhibited effective inhibition against pathogens such as Salmonella typhimurium and Proteus vulgaris, with minimum inhibitory concentration (MIC) values indicating superior activity compared to traditional antibiotics .

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Thiadiazole Derivative A | Salmonella typhimurium | 31.25 |

| Thiadiazole Derivative B | Proteus vulgaris | 31.25 |

| Control (Gentamicin) | Salmonella typhimurium | Not reported |

Study on Anticancer Activity

In a detailed investigation conducted by Edrees et al., several thiadiazole derivatives were synthesized and evaluated for their anticancer properties against liver carcinoma cell lines (HEPG2). The study found that specific derivatives exhibited IC50 values significantly lower than that of standard chemotherapeutic agents like doxorubicin, underscoring their potential as effective anticancer agents .

Investigation of Antimicrobial Properties

Another study focused on the synthesis and biological evaluation of thiadiazole-based compounds against various microbial strains. The results indicated that some derivatives not only inhibited bacterial growth effectively but also displayed antifungal activity against Candida species, outperforming conventional antifungal drugs like ketoconazole .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 348.25 g/mol. Its structure features a thiadiazole ring, which is known for diverse biological activities, making it a promising scaffold for drug development.

Antimicrobial Applications

Mechanism of Action : The antimicrobial activity of 2-methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide is primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Case Study : A study evaluated the compound against various Gram-positive and Gram-negative bacteria. It exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) comparable to established antibiotics. The compound demonstrated MIC values ranging from 0.5 to 4 µg/mL against resistant strains, indicating its potential as an alternative treatment option in antibiotic resistance scenarios .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |

|---|---|---|---|

| MRSA | 1.0 | Vancomycin | 2.0 |

| E. coli | 2.0 | Ciprofloxacin | 4.0 |

| Pseudomonas aeruginosa | 4.0 | Gentamicin | 8.0 |

Anticancer Applications

Mechanism of Action : The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific pathways involved in tumor growth.

Case Study : Research evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, with significant apoptosis observed after 24 hours of treatment .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 8.5 | Apoptosis induction |

| A549 | 10.0 | Cell cycle arrest |

| HT1080 | 12.0 | Inhibition of DNA synthesis |

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step procedures that include the formation of the thiadiazole ring followed by substitution reactions to introduce phenyl and methyl groups. The structure-activity relationship (SAR) studies indicate that modifications at the phenyl or thiadiazole positions can enhance both antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key differences among similar thiadiazolium derivatives arise from substituent positions and functional groups:

Key Observations:

- Electronic Effects: The phenylamino group at position 5 in the target compound introduces strong electron-donating resonance effects, contrasting with the methylamino group in 3a, which may reduce π-conjugation .

Spectroscopic and Analytical Data

- NMR Shifts: The phenyl groups in 3a resonate at δ 7.38–7.62 (Ar-H), while the methyl group appears as a singlet at δ 3.36. In contrast, phenolic analogs like 20 show downfield OH signals (δ 10.49) .

- Mass Spectrometry: 3a exhibits a molecular ion peak at m/z 410/412 ([M + H + H₂O]⁺), whereas simpler analogs like 20 show m/z 269 ([M]⁺) .

Stability and Reactivity

- Counterion Effects: Bromide ions in thiadiazolium salts enhance solubility in polar solvents but may limit stability under reducing conditions compared to non-ionic analogs .

- Ring Saturation: Dihydro-thiadiazoles (e.g., 20 ) exhibit reduced aromaticity, increasing susceptibility to ring-opening reactions compared to fully aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.